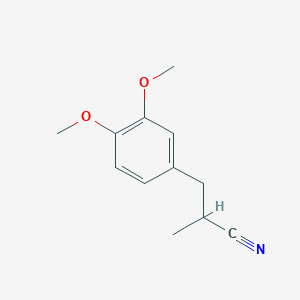
3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile (DMPPMPN) is a chemical compound that has been used for various scientific and research purposes. It is a colorless liquid with a sweet odor and is soluble in organic solvents. DMPPMPN has been used in various applications such as synthesis, scientific research, and laboratory experiments. The compound has a wide range of biochemical and physiological effects, and its mechanism of action is still being studied.
Aplicaciones Científicas De Investigación
Preparation of Muscle Relaxant Papaverin
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: This compound is used as an intermediate in the preparation of the muscle relaxant papaverin .
- Methods of Application: The specific experimental procedures are not provided in the source, but it typically involves chemical synthesis .
- Results or Outcomes: The successful synthesis of papaverin, a muscle relaxant, is the expected outcome .
Synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used in the synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile .
- Methods of Application: The specific experimental procedures are not provided in the source, but it typically involves chemical synthesis .
- Results or Outcomes: The successful synthesis of (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile is the expected outcome .
Preparation of Modified Diterpene Nimbidiol
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used in the preparation of modified diterpene nimbidiol, which relies on a sulfenium ion promoted polyene cyclization .
- Methods of Application: The specific experimental procedures are not provided in the source, but it typically involves chemical synthesis .
- Results or Outcomes: The successful synthesis of modified diterpene nimbidiol is the expected outcome .
Synthesis of (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one, a P-Type Acid-Stable Photochromic α-Methylchalcone .
- Methods of Application: The specific experimental procedures are not provided in the source, but it typically involves chemical synthesis .
- Results or Outcomes: The successful synthesis of (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one is the expected outcome .
Synthesis of Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used in the synthesis of Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate .
- Methods of Application: The synthesis was achieved through a one-pot reaction at room temperature with high yields and good chemoselectivity .
- Results or Outcomes: The successful synthesis of Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate is the expected outcome. In vitro sun protection factor evaluation exhibited a value of 37.10 ± 0.03 which indicates that Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate is a sunscreen agent with high protection .
Synthesis of 3,4-Dimethoxyphenethylamine
- Scientific Field: Organic Chemistry
- Application Summary: This compound is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups. It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
- Methods of Application: The specific experimental procedures are not provided in the source, but it typically involves chemical synthesis .
- Results or Outcomes: The successful synthesis of 3,4-Dimethoxyphenethylamine is the expected outcome .
Synthesis of (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one
- Scientific Field: Organic Chemistry
- Application Summary: This compound is used in the synthesis of (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one, a P-Type Acid-Stable Photochromic α-Methylchalcone .
- Methods of Application: The specific experimental procedures are not provided in the source, but it typically involves chemical synthesis .
- Results or Outcomes: The successful synthesis of (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one is the expected outcome .
Synthesis of Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used in the synthesis of Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate .
- Methods of Application: The synthesis was achieved through a one-pot reaction at room temperature with high yields and good chemoselectivity .
- Results or Outcomes: The successful synthesis of Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate is the expected outcome. In vitro sun protection factor evaluation exhibited a value of 37.10 ± 0.03 which indicates that Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate is a sunscreen agent with high protection .
Synthesis of 3,4-Dimethoxyphenethylamine
- Scientific Field: Organic Chemistry
- Application Summary: This compound is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups. It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
- Methods of Application: The specific experimental procedures are not provided in the source, but it typically involves chemical synthesis .
- Results or Outcomes: The successful synthesis of 3,4-Dimethoxyphenethylamine is the expected outcome .
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPVUSRSPJQLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



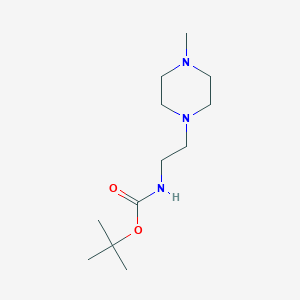
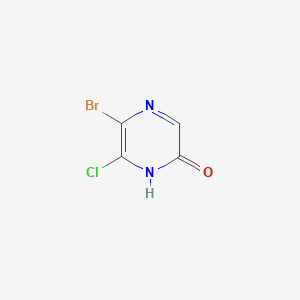
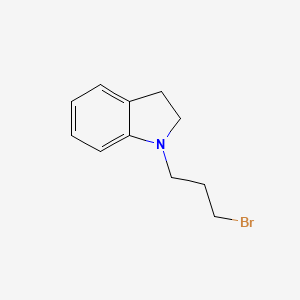
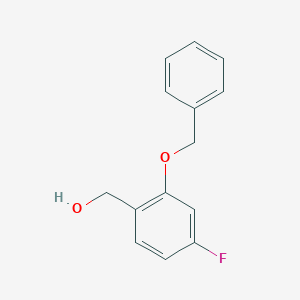
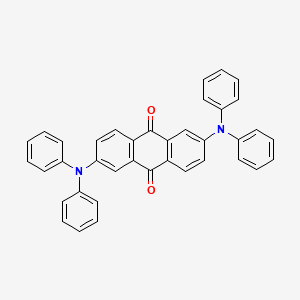
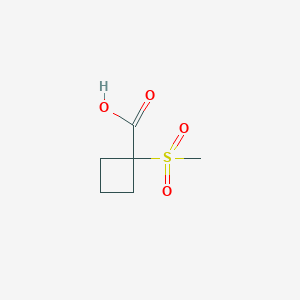
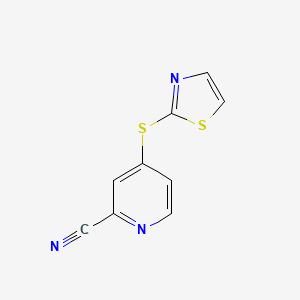
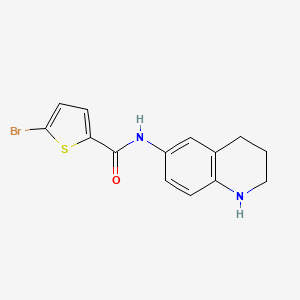
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
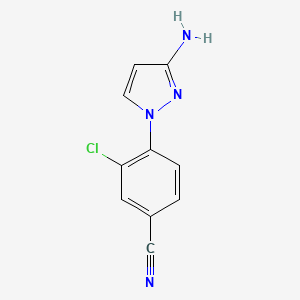
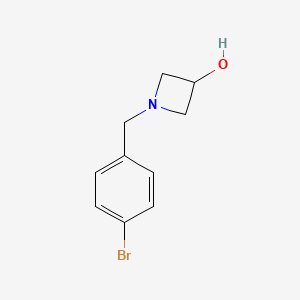
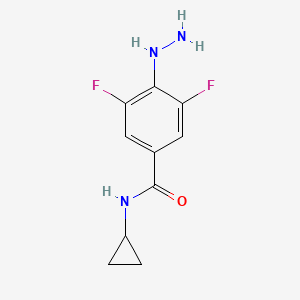
![Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1375116.png)
![1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1375117.png)